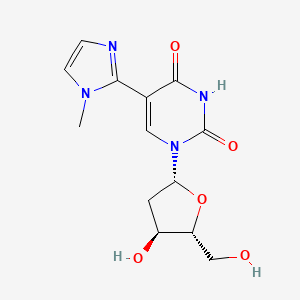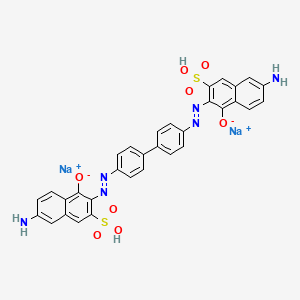
Withanicandrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Withanicandrin is a naturally occurring compound classified as a withanolide, which is a type of steroidal lactone. This compound has garnered attention due to its diverse biological activities, including antifungal and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Withanicandrin can be isolated from the non-alkaloidal extract of Nicandra physaloides. The extraction process involves partitioning the plant material to obtain alkaloidal and non-alkaloidal extracts. The non-alkaloidal extract is then subjected to column chromatography to isolate this compound . Analytical grade methanol and acetone are used for recrystallization, while sulphuric acid and ammonia solution are employed in the extraction process .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.
Análisis De Reacciones Químicas
Types of Reactions
Withanicandrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield epoxides, while reduction reactions can produce hydroxylated derivatives .
Aplicaciones Científicas De Investigación
Withanicandrin has a wide range of scientific research applications:
Mecanismo De Acción
Withanicandrin exerts its effects through the modulation of specific molecular targets and pathways. It has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are involved in pain perception and inflammation . By blocking these channels, this compound reduces nociceptive behavior and inflammation .
Comparación Con Compuestos Similares
Withanicandrin is part of the withanolide family, which includes compounds like withaferin A, withanolide B, and nicandrin B . These compounds share a similar steroidal lactone structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific ring-C substitution and its potent antifungal and anti-inflammatory properties .
List of Similar Compounds
- Withaferin A
- Withanolide B
- Nicandrin B
- Daturalactone
This compound stands out among these compounds due to its unique structural features and diverse biological activities.
Propiedades
Número CAS |
39262-28-7 |
|---|---|
Fórmula molecular |
C28H36O6 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2S)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-ene-9,13-dione |
InChI |
InChI=1S/C28H36O6/c1-13-11-19(33-25(31)14(13)2)15(3)16-8-9-17-22-18(12-21(30)26(16,17)4)27(5)20(29)7-6-10-28(27,32)24-23(22)34-24/h6-7,15-19,22-24,32H,8-12H2,1-5H3/t15-,16+,17-,18-,19-,22-,23-,24-,26+,27-,28-/m0/s1 |
Clave InChI |
UEXBVTCXVKSQTD-DBRLRIMGSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(=O)CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)



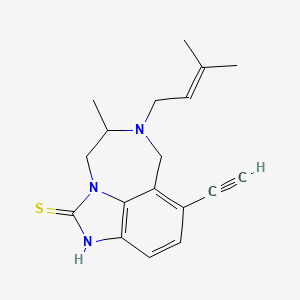
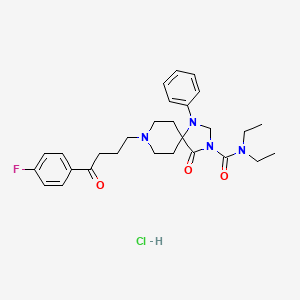

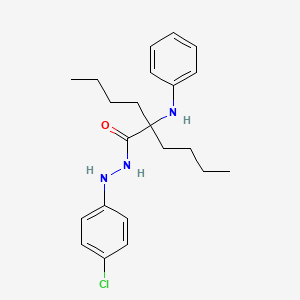
![acetic acid;(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-octadecyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12709389.png)

